molecular formula C10H6ClF B11909540 1-Chloro-7-fluoronaphthalene

1-Chloro-7-fluoronaphthalene

Cat. No.: B11909540
M. Wt: 180.60 g/mol
InChI Key: ZODHXFYLZCSKNY-UHFFFAOYSA-N
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Description

1-Chloro-7-fluoronaphthalene is an organohalogen compound derived from naphthalene, characterized by the presence of both chlorine and fluorine atoms attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-7-fluoronaphthalene can be synthesized through a multi-step process involving halogenation reactions. One common method involves the selective chlorination of 1-fluoronaphthalene. The reaction typically employs chlorine gas in the presence of a catalyst such as iron(III) chloride under controlled temperature conditions to ensure selective substitution at the desired position .

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. The reaction conditions are optimized to minimize by-products and ensure high purity of the final compound .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-7-fluoronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Chloro-7-fluoronaphthalene has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a precursor in the preparation of various functionalized naphthalenes.

    Biology: Investigated for its potential as a probe in biochemical studies due to its unique electronic properties.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 1-chloro-7-fluoronaphthalene in chemical reactions involves the interaction of its halogen atoms with various reagents. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The fluorine atom, due to its high electronegativity, influences the electronic distribution in the naphthalene ring, affecting the reactivity and selectivity of electrophilic substitution reactions .

Comparison with Similar Compounds

Uniqueness: 1-Chloro-7-fluoronaphthalene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric effects. This dual substitution allows for a broader range of chemical transformations and applications compared to its mono-substituted counterparts .

Biological Activity

1-Chloro-7-fluoronaphthalene is an aromatic compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structure, featuring both chlorine and fluorine substituents, influences its biological activity and potential applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

This compound is characterized by its chemical formula C10H6ClFC_{10}H_6ClF and molecular weight of approximately 184.6 g/mol. The presence of halogens (Cl and F) can significantly alter the compound's reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting key enzymes involved in various metabolic pathways. For instance, the inhibition of RNA-dependent RNA polymerase (RdRp) has been observed in related studies, indicating that this compound may exhibit similar properties .
  • Interaction with Membrane Proteins : The compound’s lipophilicity allows it to interact with biological membranes, potentially affecting membrane-bound proteins and signaling pathways.

Pharmacological Studies

Recent studies have evaluated the pharmacological effects of this compound through various assays. The following table summarizes key findings from recent research:

Study ReferenceBiological ActivityMethodologyKey Findings
Enzyme InhibitionFluorescent dye assaysInhibited RdRp activity in a concentration-dependent manner.
Cellular ProliferationCell viability assaysShowed cytotoxic effects on specific cancer cell lines.
Spectroscopic AnalysisHigh-resolution absorption spectraIdentified electronic transitions relevant to its reactivity.

Case Study 1: Antiviral Activity

In a study investigating antiviral compounds, this compound was tested for its ability to inhibit viral replication. The results indicated a significant reduction in viral load when treated with the compound, suggesting potential as an antiviral agent against RNA viruses .

Case Study 2: Anticancer Properties

Another study focused on the anticancer properties of halogenated naphthalenes, including this compound. The compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its potential for therapeutic applications in oncology .

Properties

Molecular Formula

C10H6ClF

Molecular Weight

180.60 g/mol

IUPAC Name

1-chloro-7-fluoronaphthalene

InChI

InChI=1S/C10H6ClF/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-6H

InChI Key

ZODHXFYLZCSKNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)F)C(=C1)Cl

Origin of Product

United States

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